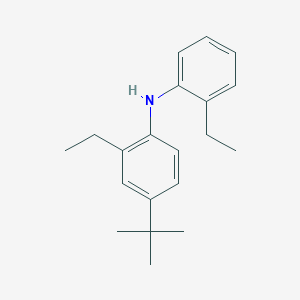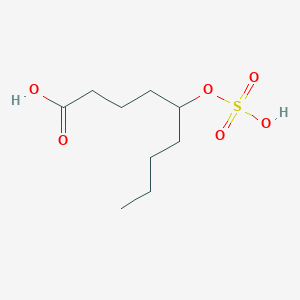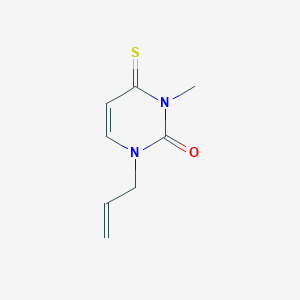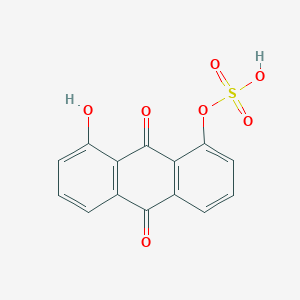![molecular formula C13H7Cl2F4NO B14314135 3,5-Dichloro-2-fluoro-4-[3-(trifluoromethyl)phenoxy]aniline CAS No. 115812-52-7](/img/structure/B14314135.png)
3,5-Dichloro-2-fluoro-4-[3-(trifluoromethyl)phenoxy]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-2-fluoro-4-[3-(trifluoromethyl)phenoxy]aniline is a complex organic compound characterized by the presence of multiple halogen atoms and a phenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-fluoro-4-[3-(trifluoromethyl)phenoxy]aniline typically involves multiple steps, including halogenation, nucleophilic substitution, and coupling reactions. One common method involves the following steps:
Halogenation: The starting material, a suitable aromatic compound, undergoes halogenation to introduce chlorine and fluorine atoms at specific positions on the benzene ring.
Nucleophilic Substitution: The halogenated intermediate is then subjected to nucleophilic substitution reactions to introduce the phenoxy group. This step often requires the use of strong bases and specific reaction conditions to achieve high yields.
Coupling Reactions: The final step involves coupling the substituted aromatic compound with aniline derivatives to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions are often employed to enhance the efficiency and yield of the synthesis.
化学反応の分析
Types of Reactions
3,5-Dichloro-2-fluoro-4-[3-(trifluoromethyl)phenoxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various halogenating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
科学的研究の応用
3,5-Dichloro-2-fluoro-4-[3-(trifluoromethyl)phenoxy]aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用機序
The mechanism of action of 3,5-Dichloro-2-fluoro-4-[3-(trifluoromethyl)phenoxy]aniline involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and phenoxy group contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
- 3,5-Dichloro-4-(trifluoromethyl)aniline
- 4-Fluoro-3-(trifluoromethyl)aniline
- 3,5-Dichloro-4-(difluoromethoxy)aniline
Uniqueness
3,5-Dichloro-2-fluoro-4-[3-(trifluoromethyl)phenoxy]aniline is unique due to the specific arrangement of halogen atoms and the phenoxy group on the aromatic ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
特性
CAS番号 |
115812-52-7 |
|---|---|
分子式 |
C13H7Cl2F4NO |
分子量 |
340.10 g/mol |
IUPAC名 |
3,5-dichloro-2-fluoro-4-[3-(trifluoromethyl)phenoxy]aniline |
InChI |
InChI=1S/C13H7Cl2F4NO/c14-8-5-9(20)11(16)10(15)12(8)21-7-3-1-2-6(4-7)13(17,18)19/h1-5H,20H2 |
InChIキー |
QAYOKLIEJXFJGV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C(=C2Cl)F)N)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


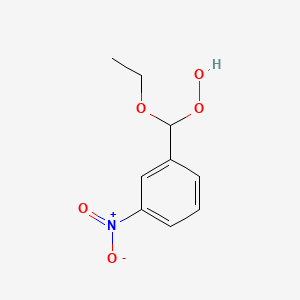
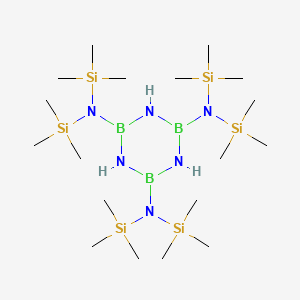
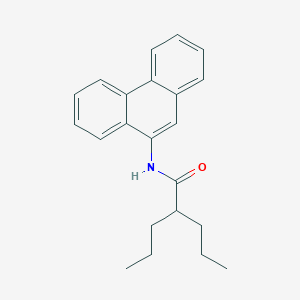
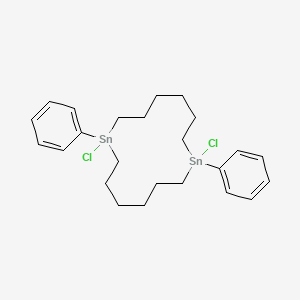

![1-({1,3-Bis[(docosa-1,3,5,7,9,11-hexaen-1-yl)oxy]propan-2-yl}oxy)docosa-1,3,5,7,9,11-hexaene](/img/structure/B14314077.png)
![2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane](/img/structure/B14314081.png)
![2-[2-(Benzyloxy)phenyl]-1-(morpholin-4-yl)ethane-1-thione](/img/structure/B14314084.png)
![N-[3-(Furan-2-yl)propyl]-N'-phenylurea](/img/structure/B14314096.png)
